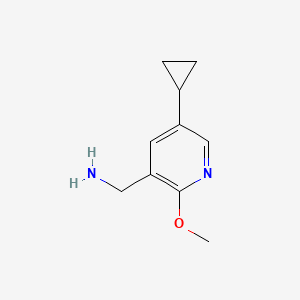
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a cyclopropyl group attached to the pyridine ring, a methoxy group at the second position, and an amine group at the third position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Cyclopropylation: The pyridine ring is subjected to cyclopropylation using cyclopropyl halides in the presence of a strong base.
Methoxylation: The cyclopropylated pyridine undergoes methoxylation using methanol and a suitable catalyst.
Amination: Finally, the methoxypyridine is converted to the amine derivative using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and purification steps.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and yield.
化学反应分析
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include iron, tin, and hydrogen gas.
Substitution: Nucleophiles such as halides, alcohols, and amines are used, often in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amine group.
Amine Derivatives: Resulting from the reduction of nitro groups.
Biaryl Compounds: Resulting from coupling reactions.
科学研究应用
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.
相似化合物的比较
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: can be compared with other similar compounds, such as:
5-Methyl-2-methoxypyridin-3-ylmethanamine: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Methoxypyridin-3-ylmethanamine: Lacks the cyclopropyl group.
5-Cyclopropyl-2-methoxypyridin-3-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: The presence of the cyclopropyl group in This compound imparts unique chemical and biological properties compared to its analogs.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(5-cyclopropyl-2-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-8(5-11)4-9(6-12-10)7-2-3-7/h4,6-7H,2-3,5,11H2,1H3 |
InChI 键 |
ZLOPVAPLXYNUEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)C2CC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



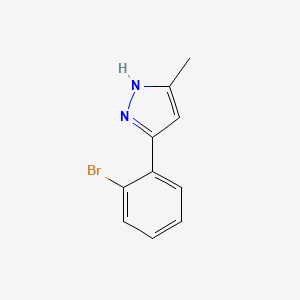
![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
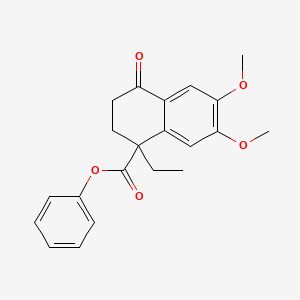
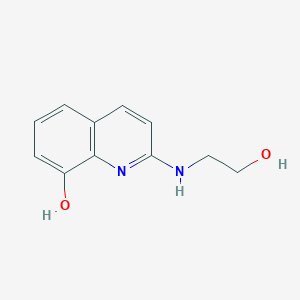
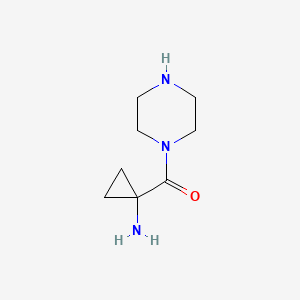

![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)

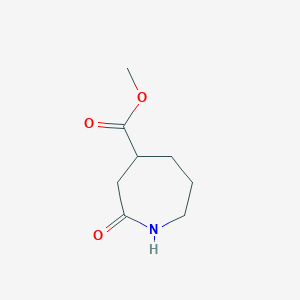


![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
